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5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. This compound features a benzoic acid core with a hydroxyl group at the 5-position and a pyrrolidinylcarbonyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoic acid derivative, followed by the introduction of the hydroxyl group at the 5-position through electrophilic substitution reactions. The pyrrolidinylcarbonyl group is then introduced at the 3-position using amide coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrolidinylcarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols or amines .
Scientific Research Applications
5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrrolidinylcarbonyl groups play crucial roles in binding to enzymes, receptors, and other biomolecules. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxybenzoic acids and pyrrolidinylcarbonyl derivatives, such as:
- 4-Hydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3-(Pyrrolidinylcarbonyl)benzoic acid
Uniqueness
5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and pyrrolidinylcarbonyl groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGPMSSONHEOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692094 |
Source
|
Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-38-2 |
Source
|
Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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